
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile, also known as C21H13N3O3, is a chemical compound that has gained significant attention in scientific research. It is a derivative of chromene and has been studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves its interaction with various cellular targets. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been reported to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. It has also been reported to reduce the levels of lipid peroxidation and improve liver function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile in lab experiments is its low toxicity and high selectivity towards cellular targets. It can be easily synthesized in the lab and purified through column chromatography. However, one of the limitations of using this compound is its low solubility in water, which can limit its applicability in certain experiments.
Future Directions
There are several future directions for the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Further studies are needed to explore its mechanism of action and optimize its pharmacokinetic properties. Another area of interest is the development of novel derivatives of this compound with improved efficacy and selectivity. Overall, the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile holds great promise for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential therapeutic applications in various fields of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed. The research on this compound holds great promise for the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves the reaction of 2-hydroxybenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by purification through column chromatography. This method has been reported to yield the compound in good yield and purity.
Scientific Research Applications
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a protective effect on the liver and reduce oxidative stress.
properties
CAS RN |
152123-14-3 |
|---|---|
Product Name |
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile |
Molecular Formula |
C10H6N2O3 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
7,8-dihydroxy-2-iminochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6-3-5-1-2-7(13)8(14)9(5)15-10(6)12/h1-3,12-14H |
InChI Key |
AGZPRTNKMPZLJF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
SMILES |
C1=CC(=C(C2=C1C=C(C(=N)O2)C#N)O)O |
Canonical SMILES |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
synonyms |
2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-imino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



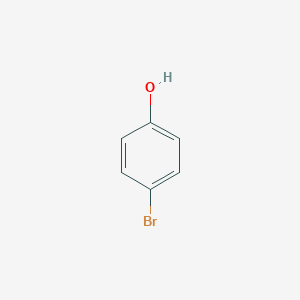
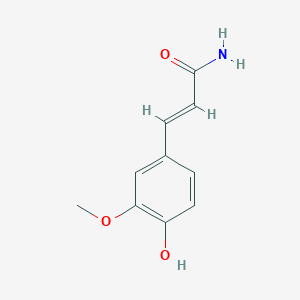

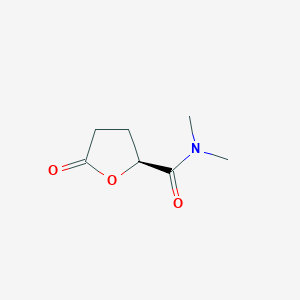
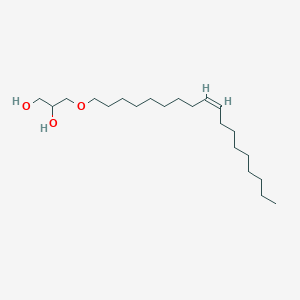
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
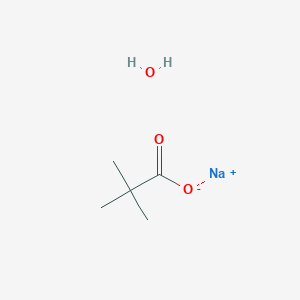
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)